

# 3-(2-Chlorophenoxy)azetidine chemical properties

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## Compound of Interest

Compound Name: 3-(2-Chlorophenoxy)azetidine

CAS No.: 954222-94-7

Cat. No.: B1592899

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An In-Depth Technical Guide to **3-(2-Chlorophenoxy)azetidine**: Properties, Synthesis, and Application in Modern Drug Discovery

## Foreword

The azetidine scaffold has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Its unique combination of high ring strain, sp<sup>3</sup>-rich character, and conformational rigidity imparts favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, making it a highly sought-after motif in drug design.[1][2] This guide focuses on a specific, functionalized example: **3-(2-Chlorophenoxy)azetidine**. We will move beyond a simple cataloging of data to provide a Senior Application Scientist's perspective on its properties, synthesis, and strategic deployment in drug discovery programs, emphasizing the causal logic behind experimental design and application.

## Core Physicochemical & Structural Properties

Understanding the fundamental properties of a chemical building block is the bedrock of its effective use. For **3-(2-Chlorophenoxy)azetidine**, we can compile its core identifiers and predicted properties to inform its handling, reactivity, and behavior in biological systems.

The molecular structure combines a strained four-membered azetidine ring with an ether-linked 2-chlorophenyl moiety. The azetidine ring's strain (approx. 25.4 kcal/mol) is a key feature, rendering it more stable and easier to handle than an aziridine, yet reactive enough for controlled functionalization under specific conditions.[3] The 2-chlorophenyl group introduces specific steric and electronic features that can be exploited for tuning target binding and metabolic stability.

Table 1: Physicochemical Properties of **3-(2-Chlorophenoxy)azetidine**

Property	Value	Source
CAS Number	954222-94-7	[4]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> ClNO	[5]
Molecular Weight	183.63 g/mol	[5]
Monoisotopic Mass	183.04509 Da	[5]
Predicted XlogP	2.1	[5]
SMILES	C1C(CN1)OC2=CC=CC=C2Cl	[5]
InChIKey	UMBZIGKRABBMFL-UHFFFAOYSA-N	[5]

Note: XlogP is a predicted value, indicating moderate lipophilicity, a desirable trait for many drug candidates.

## Spectroscopic Characterization: An Anticipatory Framework

While a dedicated public spectral database for this specific molecule is sparse, an experienced chemist can anticipate its key spectroscopic signatures. This predictive analysis is crucial for confirming its identity and purity following synthesis.

Table 2: Anticipated NMR Spectroscopic Data (in CDCl<sub>3</sub>)

Atom Type	Position	Anticipated <sup>1</sup> H Shift (ppm)	Anticipated <sup>13</sup> C Shift (ppm)	Key Insights & Rationale
Azetidine CH	C3	~4.8 - 5.2	~65 - 75	This methine proton is shifted significantly downfield due to the deshielding effect of the adjacent oxygen atom.
Azetidine CH <sub>2</sub>	C2, C4	~3.8 - 4.2	~50 - 60	These methylene protons are diastereotopic and will likely appear as complex multiplets due to geminal and vicinal coupling.
Azetidine NH	N1	~1.5 - 3.0 (broad)	-	The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.
Aromatic CH	C3'-C6'	~6.8 - 7.4	~115 - 130	The four aromatic protons will present as a complex multiplet pattern characteristic of an ortho-disubstituted benzene ring.

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Aromatic C-Cl	C2'	-	~125 - 135	The carbon bearing the chlorine atom.
Aromatic C-O	C1'	-	~150 - 160	The carbon attached to the ether oxygen will be the most downfield aromatic carbon signal.

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Rationale for Spectroscopic Analysis: A combination of 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (COSY, HSQC) NMR experiments would be required for unambiguous structural assignment.[6] A COSY spectrum would validate the coupling between the C3 proton and the C2/C4 methylene protons. An HSQC would definitively correlate each proton signal to its directly attached carbon, confirming the assignments laid out in Table 2.

## Synthesis & Reactivity: A Strategic Approach

The synthesis of substituted azetidines has evolved significantly, with numerous methods available.[7] For **3-(2-Chlorophenoxy)azetidine**, a robust and scalable approach involves the nucleophilic substitution of a pre-formed, activated azetidine ring.

## Proposed Synthetic Protocol: Nucleophilic Substitution

This protocol is based on well-established principles of azetidine synthesis, providing a reliable pathway to the target compound.[7] The core logic is to couple a commercially available azetidine precursor, such as N-Boc-3-hydroxyazetidine, with 2-chlorophenol.

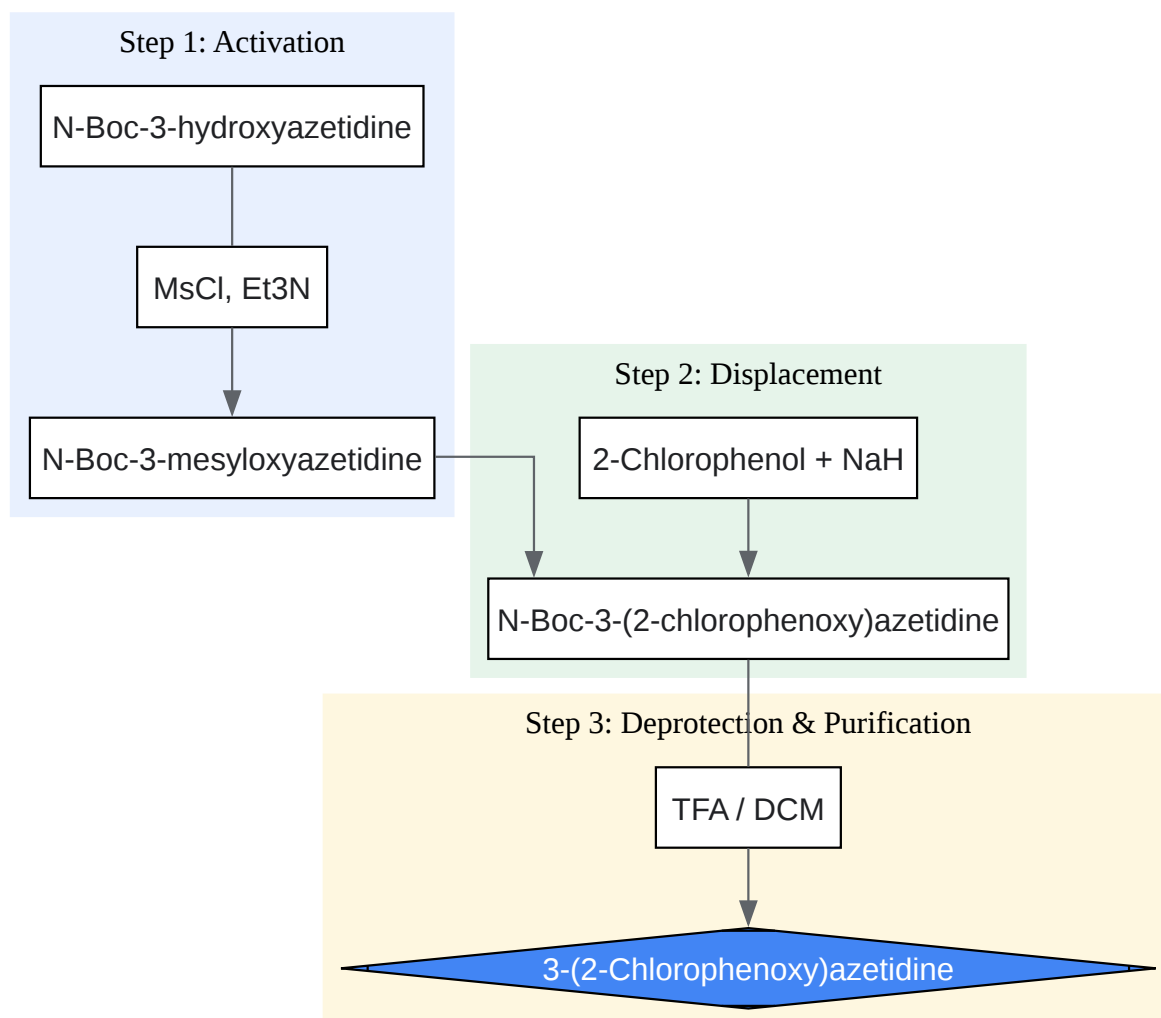
Step-by-Step Methodology:

- Activation of Hydroxyl Group:
  - Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere ( $\text{N}_2$  or Ar).

- Cool the solution to 0 °C in an ice bath.
- Add a suitable base, such as triethylamine (1.5 eq).
- Slowly add methanesulfonyl chloride (1.2 eq) dropwise. The formation of a mesylate ester is a reliable method for converting the hydroxyl into a good leaving group.
- Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC for consumption of the starting material.
- Nucleophilic Displacement:
  - In a separate flask, dissolve 2-chlorophenol (1.2 eq) and a strong, non-nucleophilic base like sodium hydride (1.3 eq) in anhydrous DMF.
  - Stir at room temperature until hydrogen evolution ceases, indicating the formation of the sodium 2-chlorophenoxide.
  - Add the solution of the activated N-Boc-3-mesyloxyazetidine from Step 1 to the phenoxide solution.
  - Heat the reaction mixture to 60-80 °C and stir overnight. The elevated temperature is necessary to drive the S<sub>N</sub>2 displacement.
- Deprotection:
  - After cooling, quench the reaction carefully with water and extract the product with ethyl acetate.
  - Wash the organic layer with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
  - Dissolve the crude N-Boc-3-(2-chlorophenoxy)azetidine in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
  - Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc protecting group.

- Workup and Purification:
  - Concentrate the reaction mixture in vacuo.
  - Re-dissolve the residue in DCM and wash with a saturated  $\text{NaHCO}_3$  solution to neutralize the TFA.
  - Dry the organic layer and concentrate.
  - Purify the crude product via column chromatography on silica gel to yield the final **3-(2-Chlorophenoxy)azetidine**.

## Synthetic Workflow Diagram



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Caption: Proposed synthesis of **3-(2-Chlorophenoxy)azetidine**.

## Reactivity Profile

The reactivity of **3-(2-Chlorophenoxy)azetidine** is dominated by two key regions: the azetidine nitrogen and the aromatic ring.

- **N-Functionalization:** The secondary amine is a nucleophilic center, readily undergoing reactions such as acylation, alkylation, sulfonylation, and reductive amination. This provides a straightforward handle for attaching the scaffold to other parts of a molecule or for modulating its physicochemical properties.
- **Ring-Opening:** While more stable than aziridines, the azetidine ring can be opened by potent nucleophiles or under Lewis acidic conditions.<sup>[8][9]</sup> This strain-release reactivity can be a powerful tool for constructing more complex heterocyclic systems.
- **Aromatic Ring:** The chlorophenyl ring is electron-deficient and can participate in nucleophilic aromatic substitution ( $S_NAr$ ) under harsh conditions, though this is generally less favorable. Electrophilic aromatic substitution is also possible, but the ring is deactivated by the chloro and alkoxy groups.

## Application in Drug Discovery & Medicinal Chemistry

The incorporation of the azetidine motif is a validated strategy for improving drug-like properties.<sup>[1][10]</sup> **3-(2-Chlorophenoxy)azetidine** serves as a valuable building block, offering a unique three-dimensional exit vector and a combination of features that address common challenges in drug development.

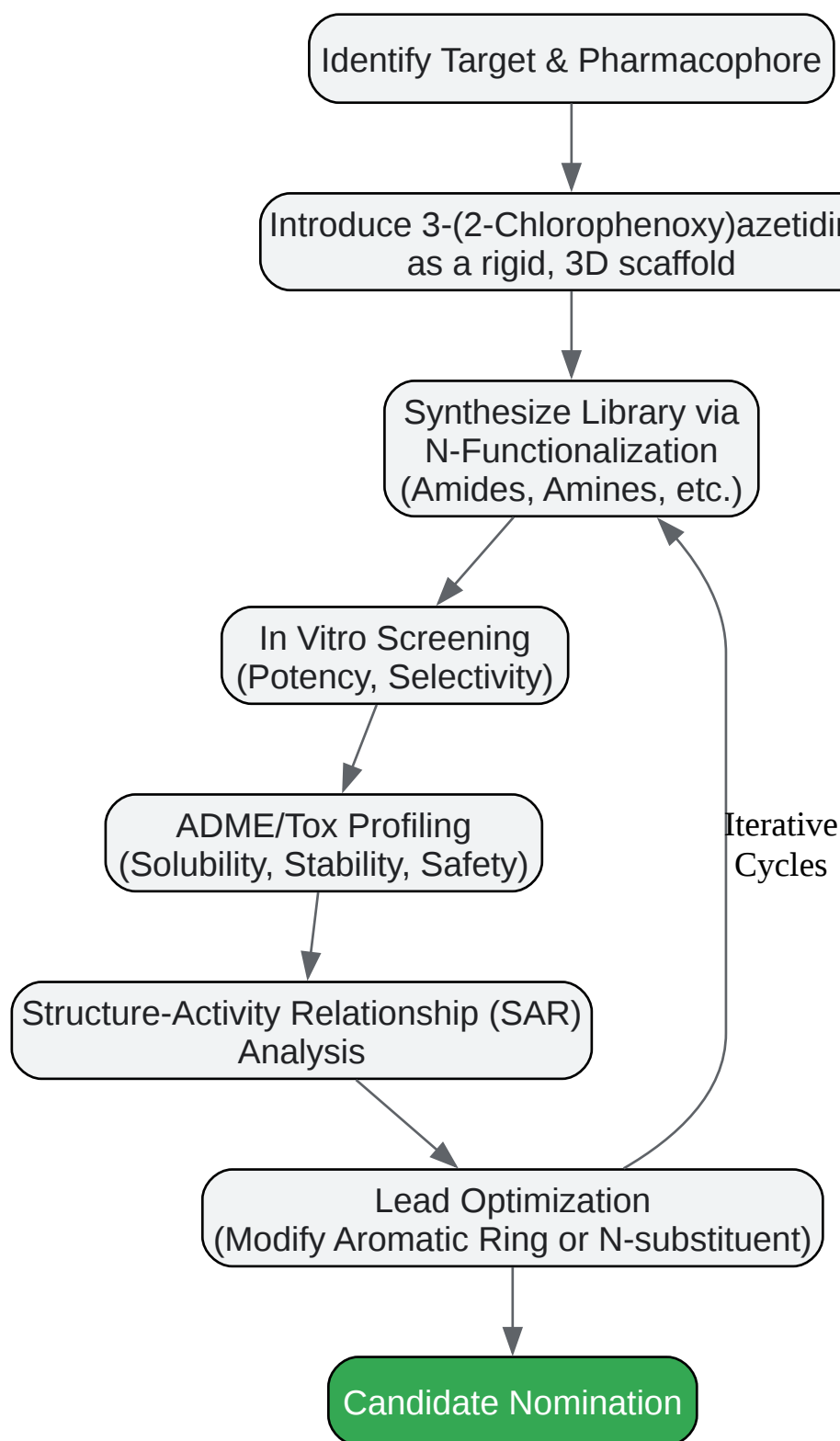
Key Advantages of the Scaffold:

- **Metabolic Stability:** The azetidine ring is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains or larger rings.<sup>[2]</sup>
- **Improved Solubility:** As a "polar, non-planar" alternative to traditional aromatic linkers like piperazine, the azetidine scaffold can disrupt crystal packing and improve aqueous solubility.<sup>[1]</sup>
- **Vectorial Orientation:** The rigid, four-membered ring presents substituents in well-defined spatial orientations, which can be critical for optimizing binding to a biological target.
- **Bioisosterism:** Azetidines can act as bioisosteres for other common groups, such as gem-dimethyl or tert-butyl groups, while introducing a polar nitrogen atom that can serve as a

hydrogen bond acceptor.

Derivatives of azetidines have demonstrated a wide range of biological activities, including potent antibacterial action against *Mycobacterium tuberculosis* and utility as CNS-focused agents.[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Logical Workflow for Scaffold Application



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Caption: Drug discovery workflow using the azetidine scaffold.

## Safety and Handling

As with any reactive chemical intermediate, proper safety protocols are mandatory. While a specific safety data sheet (SDS) for **3-(2-Chlorophenoxy)azetidine** is not widely published, data from related heterocyclic amines and chlorinated aromatics should inform handling procedures.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.[\[14\]](#)[\[15\]](#)
- Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[\[15\]](#) Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.  
[\[14\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
- Toxicity: The compound is harmful if swallowed and may cause skin and eye irritation. Assume it is toxic and handle with care.

## Conclusion

**3-(2-Chlorophenoxy)azetidine** represents a modern, high-value building block for medicinal chemistry and drug discovery. Its properties are defined by the interplay between the strained, polar azetidine ring and the functionalized aromatic system. By understanding its anticipated spectroscopic features, employing robust synthetic strategies, and leveraging its inherent advantages in improving pharmacokinetic profiles, researchers can effectively utilize this scaffold to develop next-generation therapeutics with enhanced efficacy and safety.

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